Tyrphostin A51

Vue d'ensemble

Description

Tyrphostin A51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . It associates with the substrate subsite of the protein tyrosine kinase (PTK) domain . It is involved in cell proliferation and differentiation .

Synthesis Analysis

Tyrphostin A51 has been used to study the inhibition of rat hepatic leptin 1 . It has been shown to have differential effects on human bone cell proliferation as compared with differentiation . It has also been demonstrated that Tyrphostin A51 can synthesize selective tyrosine kinase inhibitors .Molecular Structure Analysis

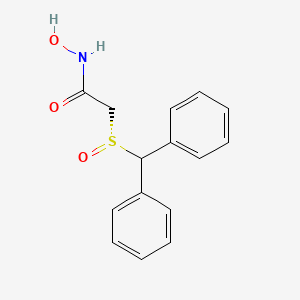

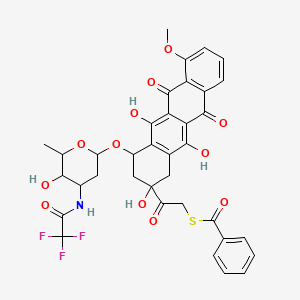

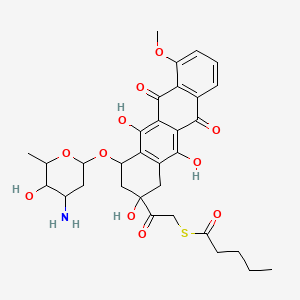

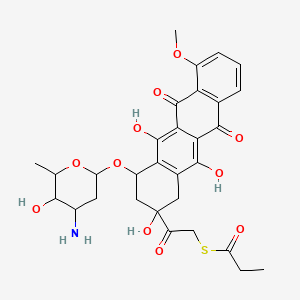

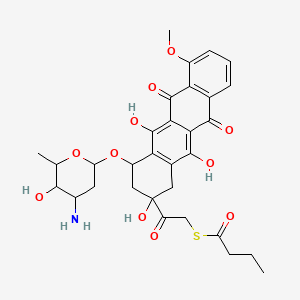

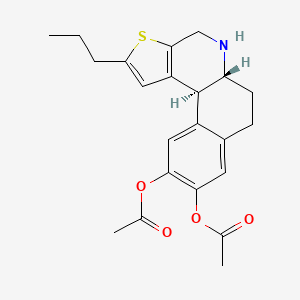

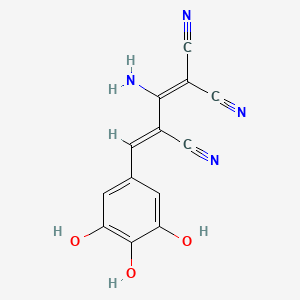

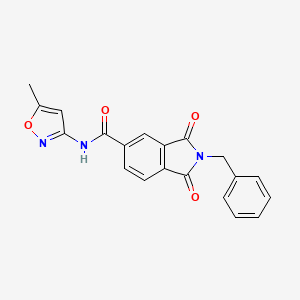

The molecular formula of Tyrphostin A51 is C13H8N4O3 . Its molecular weight is 268.23 g/mol . The IUPAC name is (3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile .Physical And Chemical Properties Analysis

Tyrphostin A51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Inhibition of EGF Receptor Kinase Activity

Tyrphostin 51 is known for its role as an inhibitor of the EGF receptor kinase function. It binds to the substrate subsite of the protein tyrosine kinase (PTK) domain . This inhibition is crucial for studying the EGF receptor’s role in various cellular processes, including cell proliferation and differentiation.

Study of Hepatic Lectin and Asialoglycoprotein Receptor

The compound has been utilized to investigate the phosphorylation of rat hepatic lectin 1 and to prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes . This application is significant for understanding liver function and the role of lectins in cellular communication.

Regulation of Glycolipid Sulfotransferase Activity

Researchers have used Tyrphostin 51 to probe the regulation of glycolipid sulfotransferase activity in human renal cancer cells . This enzyme is involved in the modification of glycolipids, which are essential components of the cell membrane and play a role in cell signaling.

Modulation of Ca2+ Transport

In cultured rat retinal pigment epithelium cells, Tyrphostin 51 has been shown to alter Ca2+ transport by the Ca2+/InsP3 second messenger system . Calcium ions are pivotal for various cellular functions, and this application provides insights into the regulation of intracellular calcium levels.

Effects on Pulmonary Artery Contraction

A study demonstrated that Tyrphostin 51 could diminish both the initial, transient contraction and subsequent sustained contractions in rat pulmonary arteries induced by H2O2 . This application is particularly relevant for understanding vascular responses to oxidative stress.

Impact on Enterocyte Transport

Tyrphostin 51 has been used to investigate rabbit jejunal brush-border and basolateral membrane transport . This research is vital for comprehending nutrient absorption and the molecular mechanisms of intestinal transport.

Mécanisme D'action

Target of Action

Tyrphostin 51, also known as Tyrphostin A51, is a small molecular weight inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) kinase activity . It is designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain .

Mode of Action

Tyrphostin 51 inhibits the phosphorylation of rat hepatic lectin 1 and prevents ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes . It has been utilized to probe the role of EGF in the regulation of glycolipid sulfotransferase activity in human renal cancer cells .

Biochemical Pathways

Tyrphostin 51 works through the MAPK signaling pathway . Inhibition of EGF receptor by Tyrphostin 51 reduces the MAPK activity and inhibits phosphorylation and nuclear translocation of activated MAPK . It has been shown to play a pivotal role in modulation of cell growth and differentiation .

Pharmacokinetics

Tyrphostin 51 is soluble in DMSO (50 mg/ml), yielding a clear, orange-red solution . It should be stable for months in DMSO stored frozen . The presence of water in the solution may accelerate hydrolysis .

Result of Action

Blockage of EGF receptor by Tyrphostin 51 induces apoptosis as demonstrated by the activation of caspase-3, an executioner protease of the apoptotic pathway, and by an increased percentage of subdiploid apoptotic nuclei . These results support the hypothesis that in human luteinized granulosa cells, EGF works through the MAPK signaling pathway and that its inhibition by Tyrphostin 51 inhibits MAPK phosphorylation and induces apoptotic nuclear changes .

Action Environment

The action, efficacy, and stability of Tyrphostin 51 can be influenced by environmental factors. For instance, the presence of water in the solution may accelerate hydrolysis . Furthermore, the storage temperature (2-8°C) can affect the stability of Tyrphostin 51 .

Safety and Hazards

When handling Tyrphostin A51, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOYWVMHPMBEL-UNXLUWIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017104 | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122520-90-5, 126433-07-6 | |

| Record name | AG 183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

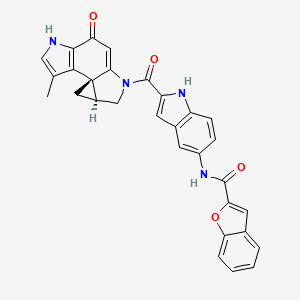

![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)